3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide
Description
3-Chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide is a hybrid molecule combining a benzohydrazide backbone with a pyrazolone-derived hydrazone moiety. The pyrazolone ring is substituted with a trifluoromethyl (-CF₃) group at position 3, and the benzohydrazide component features a 3-chloro substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves condensation of 3-chlorobenzohydrazide with a trifluoromethyl-substituted pyrazolone aldehyde, followed by characterization via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
3-chloro-N-[(E)-[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2/c13-7-3-1-2-6(4-7)10(21)19-17-5-8-9(12(14,15)16)18-20-11(8)22/h1-5H,(H,19,21)(H2,18,20,22)/b17-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZDVDGAVPLMMJ-YAXRCOADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=C(NNC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=C(NNC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a chlorinated aromatic ring, a hydrazide functional group, and a pyrazole moiety that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing its potential as an antimicrobial agent, anti-inflammatory compound, and anticancer drug.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related compounds. For instance:
- Mechanism of Action: The compound exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting nucleic acid production. This mechanism is similar to that observed in other hydrazone derivatives.
- Minimum Inhibitory Concentration (MIC): In vitro studies show that the MIC values for various bacterial strains range from 15.625 to 125 μM, indicating significant potency against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays:
- Inhibition of Pro-inflammatory Cytokines: Studies indicate that the compound can reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting its role in modulating inflammatory responses .
Case Studies
- Study on Antimicrobial Efficacy:
- Cancer Cell Line Testing:
Data Table: Summary of Biological Activities
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives, including those related to 3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide, exhibit potent antitumor properties. The compound has shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth. For instance, derivatives have been reported to inhibit BRAF(V600E) and EGFR, which are critical in cancer proliferation .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound Name | Target | Activity |
|---|---|---|
| This compound | BRAF(V600E) | Inhibitory |
| Other Pyrazole Derivatives | EGFR | Inhibitory |
Antimicrobial Properties
The antimicrobial potential of pyrazole derivatives has been extensively studied. The compound has shown significant activity against various bacterial strains and fungi. A study highlighted that certain pyrazole derivatives inhibited the growth of pathogenic fungi, indicating their potential as antifungal agents .
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
| Compound Name | Microbial Strain | Activity |
|---|---|---|
| This compound | Candida albicans | Effective |
| Other Pyrazole Derivatives | E. coli | Effective |
Herbicidal Activity
The compound's structural features suggest potential applications in herbicides. Research has indicated that related compounds exhibit herbicidal properties by inhibiting specific enzymatic pathways in plants, making them candidates for developing new herbicides .
Table 3: Herbicidal Activity of Pyrazole Derivatives
| Compound Name | Target Plant Species | Activity |
|---|---|---|
| This compound | Weeds (e.g., Amaranthus) | Effective |
| Other Pyrazole Derivatives | Grasses (e.g., Poaceae) | Effective |
Synthesis and Biological Evaluation
A significant body of research has focused on synthesizing various pyrazole derivatives and evaluating their biological activities. For instance, a study synthesized a series of benzene sulfonamide pyrazole oxadiazole derivatives and tested them for antimicrobial activity, revealing promising results .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with target proteins involved in cancer pathways. These studies provide insights into the binding affinities and mechanisms of action of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methyl-substituted analogs (e.g., QP4 in ). This substitution is critical for improving membrane permeability in drug candidates .
- Chloro (-Cl) vs. Hydroxyl (-OH): The 3-chloro substituent on the benzohydrazide likely increases electron-withdrawing effects, stabilizing the hydrazone bond. In contrast, hydroxylated analogs (e.g., QP7 in ) exhibit higher solubility but lower stability .
Core Heterocycle Variations
- Pyrazolone vs. Isoxazole: Pyrazolone-based compounds (e.g., the target compound) are more conformationally flexible than isoxazole derivatives (), enabling stronger interactions with biological targets like proteases .
- Hydrazide vs.
Table 2: Physicochemical Properties
| Property | Target Compound | 4-{[(4Z)-1-(3-Chlorophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzoic acid | 3-Methyl-N-(substituted phenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide |
|---|---|---|---|
| Molecular Weight | ~390 g/mol (estimated) | 407.8 g/mol | ~280–320 g/mol |
| LogP (Predicted) | 3.2–3.5 (high lipophilicity) | 2.8–3.1 | 2.0–2.5 |
| Solubility | Low (organic solvents) | Moderate (DMSO) | Low (aqueous) |
Q & A
Q. What are the key considerations for designing a synthetic route for 3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide?
- Methodological Answer : Synthesis of this compound involves multi-step reactions, typically starting with condensation of hydrazide derivatives with ketones or aldehydes. For example, analogous hydrazide-pyrazole hybrids are synthesized via:
Formation of the pyrazolone core by cyclization of β-keto esters with hydrazines under reflux conditions .
Schiff base formation via condensation of the pyrazolone intermediate with substituted benzaldehydes in methanol or ethanol, catalyzed by acetic acid (yields: 66–82%) .
Optimization Table :
| Step | Reagent/Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, reflux | 75% | 95% |
| Condensation | 3-Chlorobenzaldehyde, acetic acid catalyst | 82% | 98% |
| Critical factors include solvent polarity (methanol vs. DMF), temperature control, and stoichiometric ratios of reactants . |
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Key signals include the hydrazide NH proton (δ 10.5–11.5 ppm), pyrazole ring protons (δ 6.5–7.5 ppm), and trifluoromethyl group (δ 4.2–4.5 ppm as a singlet) .
- 13C NMR : The carbonyl group (C=O) of the pyrazolone appears at δ 165–170 ppm, while the trifluoromethyl carbon is observed at δ 120–125 ppm (q, J = 35–40 Hz) .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C=N (1580–1620 cm⁻¹) confirm cyclization and Schiff base formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line viability, solvent-dependent solubility). Strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false negatives/positives .
- Solubility Optimization : Use DMSO as a co-solvent (≤0.1% v/v) to enhance bioavailability in aqueous media .
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion methods to assess consistency .
Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enoyl-ACP reductase). Focus on hydrogen bonding between the hydrazide group and active-site residues (e.g., Tyr158, NAD+ cofactor) .
- QSAR Modeling : Train models using descriptors like logP, molar refractivity, and electrophilicity index to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .
- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to assess binding affinity changes due to trifluoromethyl group rotation .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer :
- X-Ray Diffraction : Use SHELXL for refinement to distinguish between keto-enol tautomers. Key metrics:
- R-Factor : <5% for high-resolution data (≤1.0 Å).
- ORTEP-3 Visualization : Confirm planarity of the pyrazolone ring and Schiff base linkage .
- Hydrogen Bonding Analysis : Identify intermolecular H-bonds (e.g., N–H···O=C) that stabilize the tautomeric form .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns for the trifluoromethyl group?
- Methodological Answer :
- Dynamic Effects : Rapid rotation of the trifluoromethyl group at room temperature can average signals. Use low-temperature NMR (−40°C) to resolve splitting due to restricted rotation .
- Impurity Check : Confirm purity via HPLC (≥95%) to rule out byproducts mimicking splitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
